(Z)-3-ethylideneisobenzofuran-1(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4767-62-8 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3Z)-3-ethylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6H,1H3/b9-2- |
InChI Key |
FLOWXWKOKRXGBR-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=C\1/C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Z 3 Ethylideneisobenzofuran 1 3h One and Its Analogues
Regioselective and Stereoselective Approaches to (Z)-3-Ethylideneisobenzofuran-1(3H)-one
Grignard Reagent-Mediated Pathways and Subsequent Dehydration Strategies
The reaction of Grignard reagents with phthalic anhydrides represents a classical yet effective method for the synthesis of 3-substituted isobenzofuranones. This pathway typically involves the nucleophilic addition of a Grignard reagent, such as ethylmagnesium bromide, to one of the carbonyl groups of phthalic anhydride (B1165640). This addition leads to the formation of a 2-(1-hydroxy-1-alkyl)benzoic acid intermediate. Subsequent acid-catalyzed dehydration of this intermediate can then yield the corresponding 3-alkylideneisobenzofuran-1(3H)-one.
While specific studies detailing the synthesis of this compound through this exact Grignard reaction and dehydration sequence are not extensively documented in the reviewed literature, the general applicability of this method to phthalic anhydrides is well-established. researchgate.net The stereochemical outcome of the dehydration step would be a critical factor in selectively obtaining the desired (Z)-isomer.
Condensation Reactions Utilizing Active Methylene (B1212753) Compounds
The condensation of phthalic anhydride or its derivatives with active methylene compounds provides another viable route to 3-alkylideneisobenzofuran-1(3H)-ones. Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles that can react with the carbonyl groups of the anhydride.
For instance, the reaction of 3-hydroxyisobenzofuran-l(3H)-one with ethyl acetoacetate (B1235776) under acidic conditions has been reported to yield a keto ester, which upon hydrolysis and decarboxylation, gives the corresponding 3-(2-oxopropyl)isobenzofuran-l(3H)-one. researchgate.net While this example does not directly produce an ethylidene group, it demonstrates the principle of using active methylene compounds to introduce a side chain at the 3-position of the isobenzofuranone core. The selection of an appropriate active methylene compound and reaction conditions would be crucial for the direct synthesis of this compound.
Aniline-Promoted Cyclization Strategies
Aniline has been shown to promote the synthesis of isobenzofuranone derivatives from 2-carboxybenzaldehyde (B143210) and substituted acetophenones under mild reaction conditions. researchgate.net This method offers a broad substrate scope and high yields for various isobenzofuranone derivatives. The proposed mechanism likely involves the formation of an enamine or enolate from the ketone, which then undergoes a condensation reaction with the aldehyde group of 2-carboxybenzaldehyde, followed by lactonization to form the phthalide (B148349) ring.
This strategy could potentially be adapted for the synthesis of this compound by using an appropriate ketone precursor that can generate the desired ethylidene moiety upon reaction and subsequent elimination. The operational convenience of this method makes it an attractive approach for the practical synthesis of this class of compounds. researchgate.net
Transition Metal-Catalyzed Syntheses of this compound Derivatives
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including 3-alkylideneisobenzofuran-1(3H)-ones. These methods often exhibit high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Domino Reactions
Palladium-catalyzed reactions have been extensively utilized in the synthesis of phthalide derivatives. One notable approach involves the reaction of o-iodobenzoic acid with various acetylenic compounds in the presence of a palladium catalyst, which leads to the formation of phthalides as the major products. researchgate.net This reaction proceeds through a domino sequence involving coupling and cyclization steps.
Furthermore, palladium catalysis has been successfully applied in the synthesis of 3-alkylidene(arylidene)isobenzofuran-1(3H)-one derivatives. researchgate.net These reactions demonstrate the versatility of palladium catalysts in constructing the core structure and introducing the exocyclic double bond in a controlled manner.
A highly efficient heterogeneous palladium-catalyzed carbonylative cyclization of aryl iodides and benzyl (B1604629) acetylenes has been developed, offering a green synthetic route to 3-alkylidenefuran-2-ones. researchgate.net This methodology, which proceeds under an atmospheric pressure of carbon monoxide, highlights the potential for developing environmentally benign processes for the synthesis of related heterocyclic compounds. researchgate.net
Silver(I)-Catalyzed Tandem Cyclization/Coupling Reactions
Silver catalysts have proven to be effective in promoting the cyclization of 2-alkynylbenzoic acids to yield 3-alkylideneisobenzofuran-1(3H)-ones. These reactions often proceed via a tandem sequence of events, showcasing the unique reactivity of silver salts.
A study on the copper-catalyzed cycloisomerization of 2-alkynylbenzoic acids provides valuable insights that can be extended to silver-catalyzed systems. acs.org It was found that the nature of the substrate and the reaction medium significantly influences the regioselectivity of the cyclization, leading to either 5-exo-dig or 6-endo-dig products. Specifically, 2-alkynylbenzoic acids bearing an alkyl or an alkenyl group on the triple bond selectively led to the formation of 1H-isochromen-1-ones in certain ionic liquids. acs.org However, by carefully selecting the solvent, the reaction could be directed towards the exclusive formation of (Z)-3-alkylideneisobenzofuran-1(3H)-ones. acs.org
The selective synthesis of the (Z)-isomer is a notable feature of these metal-catalyzed cyclization reactions, offering a distinct advantage over other methods where stereocontrol might be challenging.
Copper-Catalyzed Cycloisomerization of Alkynylbenzoic Acids in Ionic Liquids
The copper-catalyzed cycloisomerization of 2-alkynylbenzoic acids presents a divergent and highly selective pathway to isobenzofuranone derivatives. The choice of ionic liquid (IL) as the reaction medium has been shown to be a critical parameter that dictates the regioselectivity of the cyclization process. acs.org Research has demonstrated that using copper(II) chloride (CuCl₂) as a catalyst in different ionic liquids can steer the reaction towards either a 5-exo-dig or a 6-endo-dig cyclization. acs.org
For the synthesis of (Z)-3-alkylideneisobenzofuran-1(3H)-ones, a 5-exo-dig cyclization is required. Studies have found that when the cycloisomerization of 2-alkynylbenzoic acids bearing an aryl group on the triple bond is conducted in N-ethyl-N-methylmorpholinium dicyanamide (B8802431) ([Mor₁,₂N(CN)₂]), the reaction is highly selective, yielding only the (Z)-3-alkylideneisobenzofuran-1(3H)-one product. acs.org In contrast, performing the same reaction in 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) (EmimEtSO₄) results in a mixture of the 5-exo-dig product and the 6-endo-dig product (an isochromen-1-one). acs.org
This methodology is advantageous as the ionic liquid/catalyst system can often be recycled after the product is extracted with a solvent like diethyl ether. acs.orgrsc.org The role of the ionic liquid's nature is crucial in favoring one cyclization pathway over another, a phenomenon that has also been explored in related iodolactonization reactions. rsc.org
Table 1: Influence of Ionic Liquid on Copper-Catalyzed Cycloisomerization of 2-(Phenylethynyl)benzoic Acid
| Catalyst | Ionic Liquid | Cyclization Mode | Product Type | Selectivity |
|---|---|---|---|---|
| CuCl₂ | [Mor₁,₂N(CN)₂] | 5-exo-dig | (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Selective acs.org |
Rhodium(III)-Catalyzed Oxidative Coupling Reactions
Rhodium(III)-catalyzed C-H activation and oxidative coupling represent a powerful and atom-economical strategy for synthesizing 3-ylidenephthalides. This approach enables the direct annulation of benzoic acids with alkynes, avoiding the need for pre-functionalized starting materials. researchgate.net The reaction proceeds via a C-H bond activation at the ortho-position of the benzoic acid, followed by coupling with an alkyne partner. researchgate.netdocumentsdelivered.com
This method has been successfully applied to a range of aromatic carboxylic acids and terminal alkynes, providing a simple and efficient route to diverse 3-ylidenephthalides with complete Z-selectivity. researchgate.net The use of Rh(III) catalysts can promote a formal (4+2) intramolecular oxidative annulation, leading to the rapid assembly of bicyclic pyran-2-ones and tricyclic isocoumarin (B1212949) derivatives. nih.gov While many oxidative C-H functionalizations require stoichiometric metal oxidants, recent advancements include electrochemical methods where electricity serves as the terminal oxidant, making the process more environmentally benign. researchgate.net
The facile construction of C-C and C-O bonds in a single step makes Rh(III) catalysis an attractive, step-economic approach for generating value-added molecules like this compound from readily available precursors. researchgate.netnih.gov
Table 2: Rhodium(III)-Catalyzed Oxidative Annulation of Benzoic Acids with Alkynes
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| [Cp*RhCl₂]₂ / AgSbF₆ | Benzoic Acid, Terminal Alkyne | (Z)-3-Ylidenephthalide | Complete Z-selectivity, High efficiency researchgate.net |
Photochemical Approaches to Isobenzofuranone Scaffolds
Photochemical reactions offer a unique and mild pathway for the synthesis of isobenzofuranone scaffolds. These methods utilize light to induce cyclization reactions, often proceeding under conditions that are orthogonal to traditional thermal methods. chim.it One notable approach involves the photochemical rearrangement of substituted inden-1,3-diones to form 3-alkylidene phthalides. cbijournal.com
A specific method for synthesizing analogues of the target compound, (Z)-3-(alkoxymethylene) isobenzofuran-1(3H)-ones, has been developed. cbijournal.com This involves the photolysis of N-(2-alkoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamides in the corresponding anhydrous alcohol. The reactions are typically performed in a Pyrex photochemical reactor using a Hanovia mercury vapor lamp as the UV light source at room temperature under a nitrogen atmosphere. cbijournal.com
Another innovative strategy employs visible-light photocatalysis. beilstein-journals.org In this method, reactions of 2-vinylbenzoic acid derivatives, catalyzed by a ruthenium complex (Ru(bpy)₃Cl₂) and irradiated with LEDs, can yield isobenzofuranones. beilstein-journals.org This highlights the versatility of photochemical methods, which can be adapted for both UV- and visible-light conditions, and even performed under continuous flow for enhanced efficiency. beilstein-journals.org
Electrochemical Synthesis Methods for Related Benzofuranone Systems
Electrochemical synthesis is an emerging green chemistry tool that uses electricity to drive chemical reactions, often with high efficiency and selectivity, while minimizing the use of chemical reagents. cbijournal.com Although direct electrochemical synthesis of this compound is not widely reported, methods for constructing related benzofuranone systems are well-established. These techniques provide a foundation for future development toward the target molecule.
An improved electrochemical method has been developed for the synthesis of benzofuran (B130515) derivatives at a carbon rod electrode in an undivided cell. cbijournal.com This process involves the electrochemical oxidation of catechols to generate quinones in situ. These reactive intermediates then participate in a Michael addition reaction with a nucleophile, such as 2-chloro-5,5-dimethyl-1,3-cyclohexanedione, to form the benzofuran ring system with high yields and purity. cbijournal.com
Similarly, the electrooxidation of various catechols and hydroquinones in the presence of dimedone as a nucleophile has been shown to produce new benzofuran derivatives. beilstein-journals.org These reactions are typically carried out in a mixed aqueous/organic solvent system using a constant current technique. beilstein-journals.org The success of these methods in forming the core benzofuran structure suggests that electrochemical approaches could be adapted for the synthesis of isobenzofuranone targets through the cyclization of appropriately substituted precursors.
One-Pot Synthesis Strategies for Enhanced Efficiency and Atom Economy
One highly efficient, substrate-controlled, one-pot procedure involves a silver oxide nanoparticle (Ag₂ONPs)-catalyzed reaction. In this method, substituted 2-iodobenzoic acids are reacted with various terminal alkynes in the presence of pivalic acid as an additive. researchgate.net The reaction, conducted in DMF at 120 °C, proceeds via a 5-exo-dig cyclization strategy to furnish the desired (Z)-3-benzylideneisobenzofuran-1(3H)-ones in excellent yields of up to 95%. researchgate.net This protocol is operationally simple and demonstrates good functional group tolerance. researchgate.net
The principles of one-pot synthesis have been broadly applied to create diverse heterocyclic structures. For example, a two-step, one-pot reaction strategy has been used to achieve structurally diverse 1,2-benzisothiazol-3(2H)-ones with excellent yields from thiosalicylic acid. nih.gov These examples underscore the power of one-pot methodologies to streamline the synthesis of complex molecules, offering a promising avenue for the efficient and economical production of this compound and its derivatives.
Table 3: One-Pot Synthesis of (Z)-3-Benzylideneisobenzofuran-1(3H)-ones
| Catalyst / Reagents | Reactants | Solvent / Conditions | Key Features | Yield |
|---|
Mechanistic Elucidation of Z 3 Ethylideneisobenzofuran 1 3h One Formation
Reaction Pathway Investigations Through Kinetic and Spectroscopic Analysis
The investigation of reaction pathways for the synthesis of isobenzofuranone derivatives relies heavily on spectroscopic methods to identify and confirm the structure of the products. While detailed kinetic studies on the formation of (Z)-3-ethylideneisobenzofuran-1(3H)-one are not extensively documented in isolation, the general approach involves monitoring the reaction progress and characterizing the final product to ensure the correct isomer has been formed.
The progress of the synthesis is often monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product. imjst.org Upon completion, the structure of the synthesized compounds, including the crucial Z-configuration of the exocyclic double bond, is confirmed using a suite of spectroscopic techniques.
Key Spectroscopic Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the protons on the ethylidene group are particularly important for confirming the (Z)-stereochemistry.
Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic functional groups present in the molecule, most notably the strong absorption band corresponding to the lactone carbonyl (C=O) group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product. researchgate.net
These analytical methods collectively provide unambiguous evidence for the formation of the target compound and are crucial for verifying the outcomes of different synthetic strategies. imjst.orgresearchgate.netnih.gov
Role of Catalysts and Reagents in Directing Stereocontrol and Regioselectivity
The synthesis of the (Z)-isomer of 3-ethylideneisobenzofuran-1(3H)-one with high selectivity is a significant challenge. The choice of catalysts and reagents is paramount in controlling the reaction's stereochemical and regiochemical outcomes.
One effective strategy for synthesizing analogous (Z)-3-benzylideneisobenzofuran-1(3H)-ones involves a palladium-catalyzed reaction between substituted 2-iodobenzoic acids and terminal alkynes. researchgate.net This reaction proceeds via a 5-exo-dig cyclization strategy, which preferentially yields the Z-isomer. researchgate.net The use of pivalic acid as an additive in a solvent like DMF at elevated temperatures has been shown to be effective in this process. researchgate.net
In other related syntheses of benzofuranones, Lewis acids and protic acids play a critical role in directing the reaction. For instance, the combination of a Lewis acid like AlCl3 with a protic acid such as trifluoroacetic acid (TFA) can markedly increase the rate of benzofuranone production. oregonstate.edu Metal-free Lewis acids, for example, boron trifluoride etherate (BF3·OEt2), are also employed to initiate cyclization reactions that lead to the formation of isobenzofuranone cores. nih.gov
The stereochemical outcome can also be influenced by factors such as the solvent and the order of reagent addition. In the synthesis of similar enamine structures, the configuration of the final product is determined by the specific pathway of attack of an enolized intermediate. nih.gov The choice of a polar solvent in NMR experiments has been observed to shift the equilibrium between E- and Z-isomers for some related compounds. nih.gov
Table 1: Catalysts and Reagents in Benzofuranone Synthesis
| Catalyst/Reagent | Role | Reaction Type | Reference |
|---|---|---|---|
| Palladium Catalyst | Facilitates C-C and C-O bond formation | 5-exo-dig Cyclization | researchgate.net |
| Pivalic Acid | Additive | Cyclization | researchgate.net |
| Aluminum Chloride (AlCl3) | Lewis Acid Catalyst | Cascade Reaction | oregonstate.edu |
| Trifluoroacetic Acid (TFA) | Protic Acid Catalyst | Cyclization | oregonstate.edu |
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are often challenging due to their transient nature. However, mechanistic studies of analogous reactions provide insight into the likely transient species involved in the formation of this compound.
In the palladium-catalyzed synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the mechanism is believed to involve the formation of an organopalladium intermediate. This intermediate likely forms from the oxidative addition of the 2-iodobenzoic acid to the palladium catalyst, followed by coordination with the alkyne, leading to the cyclization that forms the isobenzofuranone ring.
In other synthetic routes, the mechanism may proceed through different intermediates. For example, the synthesis of certain enamines based on furan-2(3H)-one is proposed to proceed through an initial interaction of an orthoformate and an amine to form an ethoxyimine intermediate. nih.gov This intermediate is then attacked by the enolized form of the furanone to yield the final product. nih.gov The specific configuration of the enamine is determined by this final attack step. nih.gov These examples from related systems suggest that the formation of this compound likely proceeds through well-defined, albeit short-lived, intermediates whose structure dictates the stereochemistry of the final product.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms in organic synthesis. ut.ac.ir DFT calculations allow for the investigation of reaction pathways, the characterization of transition states, and the rationalization of product selectivity.
In the context of forming this compound, DFT studies can be used to:
Model Geometries: Optimize the three-dimensional structures of reactants, intermediates, transition states, and products.
Calculate Energies: Determine the relative energies of different species along the reaction coordinate. This allows for the calculation of activation energy barriers, which helps to predict the most favorable reaction pathway.
Justify Stereoselectivity: By comparing the transition state energies for the pathways leading to the (Z)- and (E)-isomers, researchers can explain why the Z-isomer is the predominantly formed product. Often, high steric hindrance in the transition state leading to the E-isomer makes that pathway energetically unfavorable. ut.ac.ir
Analyze Electronic Properties: Investigate charge distribution and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic factors driving the reaction. ut.ac.ir
A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d) to perform these calculations. ut.ac.ir Such computational studies provide a theoretical framework that complements experimental findings, offering a deeper understanding of the factors that control the formation of this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (Z)-3-benzylideneisobenzofuran-1(3H)-one |
| 2-iodobenzoic acid |
| Trifluoroacetic acid |
| Boron trifluoride etherate |
| Aluminum Chloride |
Reactivity and Advanced Chemical Transformations of Z 3 Ethylideneisobenzofuran 1 3h One
Functionalization Strategies of the Ethylidene Moiety
The exocyclic double bond in (Z)-3-ethylideneisobenzofuran-1(3H)-one is a key site for introducing molecular diversity. As a conjugated system, it can participate in a range of reactions, including additions and cycloadditions. While specific literature on the functionalization of the ethylidene group in this exact molecule is limited, the reactivity can be inferred from studies on analogous α,β-unsaturated lactones and other 3-alkylidenephthalides. nih.gov
Key functionalization strategies for the ethylidene moiety are expected to include:
Michael Addition: The electron-withdrawing nature of the adjacent carbonyl group activates the double bond for 1,4-conjugate addition (Michael addition) of various nucleophiles. This allows for the introduction of a wide range of substituents at the β-position of the ethyl group.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. The resulting spirocyclic epoxide is a valuable intermediate for further transformations, such as ring-opening with nucleophiles to introduce vicinal functional groups.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield a vicinal diol. This introduces two hydroxyl groups across the double bond.
Cycloaddition Reactions: The ethylidene moiety can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form complex polycyclic structures. Furthermore, 1,3-dipolar cycloadditions with dipoles like nitrile oxides or azomethine ylides can be employed to construct five-membered heterocyclic rings fused to the isobenzofuranone core.
A summary of potential functionalization reactions of the ethylidene moiety is presented in the table below.
| Reaction Type | Reagents and Conditions | Expected Product |
| Michael Addition | Nucleophile (e.g., R₂CuLi, RNH₂, RSNa), appropriate solvent | 3-(1-Substituted-ethyl)isobenzofuran-1(3H)-one |
| Epoxidation | m-CPBA, CH₂Cl₂ | Spiro[isobenzofuran-3,2'-oxiran]-1(3H)-one derivative |
| Dihydroxylation | OsO₄ (catalytic), NMO (stoichiometric) | 3-(1,2-Dihydroxyethyl)isobenzofuran-1(3H)-one |
| Diels-Alder | Conjugated diene (e.g., cyclopentadiene), heat or Lewis acid | Polycyclic adduct |
| 1,3-Dipolar Cycloaddition | Nitrile oxide (from oxime), base | Spiro[isobenzofuran-3,5'-isoxazolin]-1(3H)-one derivative |
Transformations at the Isobenzofuranone Core
The isobenzofuranone core, containing a lactone (cyclic ester) functionality, offers another avenue for chemical modification. wikipedia.org Key transformations include reactions at the carbonyl group and cleavage of the lactone ring.
Reduction of the Lactone: The carbonyl group of the lactone can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of a diol upon ring opening. wikipedia.org
Ring-Opening Reactions: The lactone ring can be opened by nucleophiles such as hydroxides, alkoxides, or amines, yielding 2-(1-hydroxyethyl)benzoic acid derivatives. wikipedia.org This provides a route to further derivatize the carboxylic acid and alcohol functionalities.
Reaction with Organometallics: The addition of organometallic reagents, such as Grignard reagents or organolithiums, to the carbonyl group can lead to ring-opened ketone products after workup.
The table below summarizes key transformations of the isobenzofuranone core.
| Reaction Type | Reagents and Conditions | Product |
| Lactone Reduction | LiAlH₄, THF | 2-(1-Hydroxypropyl)benzyl alcohol |
| Hydrolysis (Ring Opening) | NaOH (aq), heat | Sodium 2-(1-hydroxypropyl)benzoate |
| Aminolysis (Ring Opening) | RNH₂, heat | N-Alkyl-2-(1-hydroxypropyl)benzamide |
| Addition of Organometallics | RMgX or RLi, THF | 1-(2-(1-Hydroxypropyl)phenyl)alkan-1-one |
Derivatization for Enhanced Synthetic Utility and Modular Assembly
The ability to selectively functionalize both the ethylidene moiety and the isobenzofuranone core makes this compound a valuable building block for diversity-oriented synthesis and the modular assembly of complex molecules. The term "modular synthesis" in this context refers to a strategy where different building blocks (modules) can be combined in a systematic way to create a library of diverse compounds. reddit.comyoutube.comyoutube.com
By combining the reactions described in the previous sections, a wide array of derivatives can be accessed from a single starting material. For instance, a Michael addition to the ethylidene group could be followed by a ring-opening of the lactone, allowing for the independent modification of three distinct points of the original molecule: the newly introduced substituent, the carboxylic acid, and the secondary alcohol.
Spectroscopic and Crystallographic Characterization of Z 3 Ethylideneisobenzofuran 1 3h One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of isobenzofuranone derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.
In the ¹H NMR spectra of (Z)-3-substituted isobenzofuranones, the chemical shifts (δ) and spin-spin coupling constants (J) are diagnostic. For example, in a series of (Z)-3-benzylideneisobenzofuran-1(3H)-one analogues, the aromatic protons of the isobenzofuranone core typically appear in the downfield region (δ 7.40–7.80 ppm), while the vinylic proton of the exocyclic double bond presents a characteristic singlet. nih.gov The specific position of this singlet helps confirm the (Z)-configuration. mdpi.com Protons on the substituent groups, such as the methoxy (B1213986) group in (Z)-6-fluoro-3-(4-methoxybenzylidene)isobenzofuran-1(3H)-one, appear at expected chemical shifts (e.g., δ 3.85 ppm for -OCH₃). nih.gov
¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon of the lactone ring, typically appearing around δ 166-171 ppm. nih.govimjst.org The carbons of the exocyclic double bond and the aromatic ring resonate at distinct chemical shifts, which are influenced by the electronic effects of various substituents. nih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons, confirming the structural assignment. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a (Z)-3-benzylideneisobenzofuran-1(3H)-one Derivative nih.gov (Compound: (Z)-6-fluoro-3-(4-methoxybenzylidene) isobenzofuran-1(3H)-one in CDCl₃)
| Technique | Signal Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| ¹H NMR (400 MHz) | d, J = 12.8 Hz | 7.80–7.78 | 2H, Aromatic |
| m | 7.77–7.71 | 1H, Aromatic | |
| dd, J = 7.1, 2.1 Hz | 7.58–7.56 | 1H, Aromatic | |
| d, J = 8.8 Hz | 6.96–6.93 | 2H, Aromatic | |
| s | 6.34 | 1H, Vinylic (=CH) | |
| s | 3.85 | 3H, Methoxy (-OCH₃) | |
| ¹³C NMR (100 MHz) | s | 166.19 | Carbonyl (C=O) |
| s | 159.98 | Aromatic C-O | |
| s | 107.18 | Vinylic (=CH) | |
| s | 55.44 | Methoxy (-OCH₃) |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For (Z)-3-ethylideneisobenzofuran-1(3H)-one and its derivatives, the most prominent and diagnostic feature in the IR spectrum is the intense absorption band corresponding to the stretching vibration (ν) of the γ-lactone carbonyl group. imjst.org This band typically appears in the range of 1740–1765 cm⁻¹. nih.govimjst.org Additional characteristic bands include those for C=C stretching of the exocyclic double bond and the aromatic ring (around 1600 cm⁻¹) and C-O stretching vibrations. nih.gov
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. The presence of the extended π-system, encompassing the benzene (B151609) ring, the lactone, and the exocyclic double bond, results in absorption in the UV or visible range. Many of these compounds are described as yellow solids, which indicates absorption in the blue-violet region of the visible spectrum. nih.gov
Table 2: Key IR Absorption Frequencies for a Representative Isobenzofuranone Derivative nih.gov (Compound: (Z)-6-fluoro-3-(4-methoxybenzylidene) isobenzofuran-1(3H)-one)
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 1761 | Stretching (ν) | Lactone Carbonyl (C=O) |
| 1602 | Stretching (ν) | Alkene/Aromatic (C=C) |
| 1254 | Stretching (ν) | Aryl Ether (C-O) |
| 1164 | Stretching (ν) | Lactone (C-O) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimental mass that can be compared to a calculated mass for a proposed molecular formula. The close agreement between the calculated and found mass serves as strong evidence for the compound's identity. For instance, the calculated mass for the protonated molecule [M+H]⁺ of (Z)-6-fluoro-3-(4-methoxybenzylidene) isobenzofuran-1(3H)-one is 271.0765, which matches almost perfectly with the experimentally found value of 271.0767. nih.gov Furthermore, the fragmentation patterns observed in mass spectra can offer additional structural clues; a common fragment for many phthalide (B148349) derivatives is the phthalidyl cation at m/z = 133. imjst.org
Table 3: HRMS Data for a Representative Isobenzofuranone Derivative nih.gov (Compound: (Z)-6-fluoro-3-(4-methoxybenzylidene) isobenzofuran-1(3H)-one)
| Ion | Technique | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| C₁₆H₁₁FO₃ | ESI | 271.0765 | 271.0767 |
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Elucidation
While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and detailed picture. This technique maps the electron density in a single crystal, revealing the precise three-dimensional arrangement of every atom in the molecule and in the crystal lattice. mdpi.com
For compounds like this compound, SCXRD can unequivocally determine the geometry of the exocyclic double bond, confirming the (Z) or (E) configuration. mdpi.com The analysis of a derivative, (Z)-3,3'-(ethane-1,2-diylidene)bis[isobenzofuran-1(3H)-one], confirmed the planarity of the molecule and provided precise bond lengths, such as 1.345 Å for the C=C double bond and 1.201 Å for the C=O carbonyl bond. nih.gov Similarly, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one has been determined, showing the molecule to be highly planar. researchgate.net These studies yield critical data including the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Compound researchgate.net (Compound: 3-(Propan-2-ylidene)benzofuran-2(3H)-one)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
| Z | 8 |
Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions. In the crystal structure of (Z)-3,3'-(ethane-1,2-diylidene)bis[isobenzofuran-1(3H)-one], the molecules are linked by intermolecular C—H···O hydrogen bonds. nih.gov These interactions involve a hydrogen atom from a C-H bond on one molecule interacting with the electronegative oxygen atom of a carbonyl group on an adjacent molecule.
Furthermore, π–π stacking interactions are a dominant feature in the packing of these planar, aromatic systems. The isobenzofuranone rings of adjacent molecules stack on top of each other, with a typical interplanar distance of around 3.43 Å. nih.gov This stacking, along with the hydrogen bonds, creates a stable, ordered, three-dimensional architecture. Advanced computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these varied intermolecular contacts, providing deeper insight into the forces that dictate the crystal structure. researchgate.net
Computational Chemistry and Theoretical Studies on Z 3 Ethylideneisobenzofuran 1 3h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure and reactivity of organic molecules. For (Z)-3-ethylideneisobenzofuran-1(3H)-one, DFT calculations would begin with the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles.
Subsequent calculations would yield insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.
Furthermore, DFT can be used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular forces. Reactivity descriptors, such as Fukui functions, could also be calculated to predict the most likely sites for nucleophilic and electrophilic attack.
Table 1: Predicted Parameters from DFT Calculations for this compound
| Parameter | Description | Predicted Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |
| Electrostatic Potential | Distribution of charge on the molecular surface | Identifies sites for electrophilic and nucleophilic attack. |
| Dipole Moment | Measure of the molecule's overall polarity | Influences solubility and intermolecular interactions. |
| (Note: The above table is illustrative of the types of data that would be generated from DFT calculations. Specific values are not available in the literature.) |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While the core structure of this compound is relatively rigid, conformational analysis through molecular modeling would be essential to understand the flexibility of the ethylidene group and its orientation relative to the isobenzofuranone ring. Molecular mechanics force fields could be employed for an initial, rapid exploration of the potential energy surface to identify low-energy conformers.
For a more detailed understanding, Molecular Dynamics (MD) simulations would be performed. An MD simulation calculates the motion of atoms in the molecule over time, providing a dynamic picture of its behavior. By simulating the molecule in a solvent, such as water or an organic solvent, at a specific temperature and pressure, researchers can observe its conformational changes and interactions with the surrounding medium.
These simulations would reveal the preferred conformations of the molecule in a solution, the rotational barriers of the ethylidene group, and the stability of the planar structure of the isobenzofuranone system. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.
Prediction of Spectroscopic Properties through Theoretical Methods
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
For this compound, TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum. This would involve calculating the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the vibrational modes to specific bonds or functional groups within the molecule, such as the carbonyl (C=O) stretch of the lactone ring and the carbon-carbon double bond (C=C) of the ethylidene group.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be unequivocally confirmed.
Table 2: Theoretically Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Significance |
| UV-Vis Spectroscopy | λmax (Maximum Absorption Wavelength) | Corresponds to electronic transitions, indicates conjugation. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies functional groups (e.g., C=O, C=C). |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Provides information on the chemical environment of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Provides information on the carbon skeleton of the molecule. |
| (Note: This table represents the types of spectroscopic data that can be predicted computationally. Specific values for this compound are not available in the literature.) |
Applications of Z 3 Ethylideneisobenzofuran 1 3h One in Complex Organic Synthesis
Utilization as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The inherent reactivity of (Z)-3-ethylideneisobenzofuran-1(3H)-one makes it a valuable starting material for the synthesis of various heterocyclic systems. The electrophilic nature of the lactone carbonyl and the potential for conjugate addition to the ethylidene group allow for a range of chemical transformations.
One of the key applications of this compound is in the synthesis of nitrogen-containing heterocycles. For instance, its reaction with hydrazine (B178648) and its derivatives provides a direct route to pyridazinone-based structures. The reaction proceeds through an initial nucleophilic attack of the hydrazine at the lactone carbonyl, followed by ring-opening and subsequent intramolecular cyclization. This methodology offers an efficient pathway to functionalized pyridazinones, which are important scaffolds in medicinal chemistry.
Furthermore, the exocyclic double bond of this compound can participate in cycloaddition reactions. While specific examples involving this particular compound are not extensively documented in readily available literature, the analogous reactivity of similar phthalides suggests its potential as a dienophile in Diels-Alder reactions. Such transformations would lead to the formation of complex polycyclic systems incorporating the isobenzofuranone core.
The general synthetic utility of isobenzofuranones in creating heterocyclic compounds is well-established. researchgate.net They serve as precursors to a variety of structures, including isoquinolines and other alkaloids, by leveraging the reactivity of the lactone functionality. researchgate.net The ethylidene group in the title compound introduces an additional point of reactivity that can be exploited for further molecular elaboration.
Table 1: Examples of Heterocyclic Systems Potentially Accessible from this compound
| Heterocyclic System | Potential Synthetic Approach | Key Transformation |
| Pyridazinones | Reaction with hydrazine derivatives | Nucleophilic acyl substitution followed by cyclization |
| Fused Pyridines | Multi-step synthesis involving ring-opening and annulation | Ring transformation |
| Complex Polycycles | Diels-Alder reaction | [4+2] Cycloaddition |
Incorporation into Complex Molecular Architectures
The structural motif of this compound is found within, or can be used to construct, more complex molecular architectures, including some natural products and their analogues. Phthalides, in general, are recognized as important intermediates in the total synthesis of various biologically active molecules. researchgate.net
The synthesis of complex natural products often requires the strategic use of versatile building blocks that can introduce specific functionalities and stereocenters. While a direct total synthesis of a major natural product using this compound as a starting material is not prominently reported, its structural elements are present in various natural isolates. The isobenzofuranone core is a key feature of compounds with interesting biological activities, and the ethylidene side chain offers a handle for further chemical modification and extension of the molecular framework.
For example, the synthesis of derivatives of this compound can lead to molecules with enhanced biological profiles. The modification of the aromatic ring or the ethylidene group can be used to tune the electronic and steric properties of the molecule, potentially leading to the discovery of new therapeutic agents. The general importance of the broader class of 3-substituted isobenzofuranones as precursors to biologically active compounds underscores the potential of this compound in this regard.
Table 2: Potential Complex Molecular Architectures Derivable from this compound
| Target Molecular Architecture | Synthetic Strategy | Potential Application |
| Polycyclic Aromatic Compounds | Annulation reactions | Materials science, medicinal chemistry |
| Substituted Isoquinoline Alkaloids | Ring-opening and rearrangement | Pharmaceuticals |
| Functionalized Naphthoquinones | Multi-step synthesis involving oxidation and cyclization | Biologically active compounds |
Contribution to the Development of Novel Synthetic Methodologies
The study of the reactivity of this compound contributes to the development of new synthetic methodologies. The exploration of its reactions with various reagents can lead to the discovery of novel transformations and the expansion of the synthetic chemist's toolkit.
For instance, the development of catalytic methods for the synthesis and transformation of this compound is an active area of research. The use of transition metal catalysts can enable new types of reactions, such as cross-coupling and asymmetric transformations, that would be difficult to achieve through traditional methods. These new methodologies can provide more efficient and selective routes to valuable chemical entities.
The investigation into the synthesis of this compound itself has also led to advancements in synthetic chemistry. Efficient methods for its preparation, often involving metal-catalyzed cyclization reactions, have been developed. These methods are often applicable to a broader range of substrates, thus contributing to the general advancement of synthetic organic chemistry.
The unique reactivity of this building block also allows for its use in cascade reactions, where multiple chemical transformations occur in a single synthetic operation. Such reactions are highly desirable as they can significantly reduce the number of steps required to synthesize complex molecules, leading to more efficient and environmentally friendly processes.
Table 3: Novel Synthetic Methodologies Associated with this compound
| Methodology | Description | Significance |
| Catalytic Asymmetric Synthesis | Enantioselective functionalization of the ethylidene group or the lactone ring. | Access to chiral building blocks for drug discovery. |
| Cascade Reactions | Multi-step transformations initiated by the reaction of the isobenzofuranone core. | Increased synthetic efficiency and complexity generation. |
| Novel Ring-Opening/Cyclization Strategies | Development of new ways to transform the isobenzofuranone into other heterocyclic systems. | Expansion of the accessible chemical space. |
Future Research Directions and Emerging Trends in Z 3 Ethylideneisobenzofuran 1 3h One Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. rsc.orgresearchgate.net For the synthesis of (Z)-3-ethylideneisobenzofuran-1(3H)-one and related phthalides, future research will prioritize the development of methods that minimize environmental impact by using safer solvents, reducing energy consumption, and generating less waste.
Key areas of development include:
Use of Eco-Friendly Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A significant future trend is the shift towards benign alternatives. Water, with its obvious environmental and economic advantages, is a prime candidate. nih.gov Research into reactions in high-temperature, high-pressure water or water-ethanol mixtures has shown promise for the clean synthesis of related phthalimide (B116566) derivatives from o-phthalic acid and amines, often yielding pure crystalline products directly. rsc.org Adapting these solvent systems for the synthesis of this compound from precursors like 2-acetylbenzoic acid could eliminate the need for conventional organic solvents.
Energy-Efficient Methodologies: Exploring alternative energy sources to conventional heating is a cornerstone of green synthesis. Microwave-assisted and ultrasound-promoted reactions are emerging as powerful tools. These techniques can dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles by minimizing side-product formation.
Atom Economy and Waste Reduction: Future synthetic strategies will focus on maximizing the incorporation of all starting material atoms into the final product. This involves designing reactions with high atom economy, such as addition and cycloaddition reactions, and moving away from the use of stoichiometric reagents that generate significant waste.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Water, ethanol, supercritical CO₂, ionic liquids rsc.org |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound |
| Catalysis | Often uses stoichiometric, hazardous reagents | Recyclable heterogeneous or biocatalysts |
| Waste | Significant generation of by-products and solvent waste | Minimized waste through high atom economy and solvent recycling |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is fundamental to efficient chemical synthesis. The future of this compound chemistry will heavily rely on the discovery and implementation of novel catalytic systems that offer superior activity, selectivity, and sustainability.
Current research points towards several promising directions:
Heterogeneous Catalysis: The development of solid-supported catalysts is a major goal for sustainable industrial processes. For the synthesis of related phthalimides, a heterogeneous SiO₂-terpyridine-Niobium complex (SiO₂-tpy-Nb) has demonstrated high efficiency and could be recovered and reused for multiple cycles without significant loss of activity. researchgate.net Similarly, nano-Cu₂O has been used as an efficient catalyst in water. researchgate.net For the direct synthesis of phthalides via hydrogenation of phthalic anhydride (B1165640), supported metal catalysts using non-precious metals like nickel or copper on supports derived from hydrotalcite have shown high conversion and selectivity. google.com Future work will likely adapt these concepts to develop robust, recyclable catalysts for the specific synthesis of this compound.
Transition Metal Catalysis: While precious metals like palladium have been used for synthesizing phthalides, the focus is shifting to more abundant and less costly first-row transition metals such as copper, iron, and nickel. rsc.orgresearchgate.net Copper-catalyzed systems, for instance, have been effective in constructing phthalimide derivatives through the oxidation of arene-fused cyclic amines. rsc.org The challenge lies in designing ligand-metal complexes that can selectively catalyze the specific bond formations required for this compound with high geometric control (Z-selectivity).
Organocatalysis: Metal-free catalytic systems are highly attractive as they avoid issues of metal toxicity and contamination of the final product. N-Heterocyclic carbenes (NHCs) and other organocatalysts have shown potential in related syntheses. rsc.org Exploring organocatalytic routes for the cyclization and olefination steps leading to the target molecule is a burgeoning area of research that aligns well with green chemistry principles.
Table 2: Emerging Catalytic Systems for Phthalide (B148349) and Derivative Synthesis
| Catalyst Type | Example(s) | Key Advantages |
| Heterogeneous | SiO₂-tpy-Nb, Supported Ni/Cu on Hydrotalcite, Nano-Cu₂O researchgate.netgoogle.com | Recyclability, ease of separation, suitability for continuous flow processes. |
| Homogeneous (Transition Metal) | Palladium complexes, Copper/TBHP systems rsc.org | High activity and selectivity, mild reaction conditions. |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs), Imidazole rsc.org | Metal-free, lower toxicity, often mimics enzymatic pathways. |
Advanced Mechanistic Insights via In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. youtube.com Future research will increasingly employ advanced in situ spectroscopic techniques to probe the formation of this compound in real-time. These methods allow chemists to observe reactive intermediates, identify active catalytic species, and understand the kinetics of a reaction as it happens. aspbs.comrsc.org
Key techniques and their potential applications include:
In Situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is powerful for identifying functional group transformations during a reaction. mdpi.com By monitoring the disappearance of starting material vibrational bands (e.g., the carboxylic acid and ketone of a precursor like 2-acetylbenzoic acid) and the appearance of product bands (e.g., the lactone carbonyl and exocyclic double bond), researchers can gain insights into reaction kinetics and detect transient intermediates. mdpi.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR performed directly on the reacting mixture can provide detailed structural information about all species present, including starting materials, intermediates, products, and the catalyst itself. This can be invaluable for elucidating complex reaction pathways.
In Situ X-ray Absorption Spectroscopy (XAS): When using metal-based catalysts, XAS is an indispensable tool for determining the oxidation state and local coordination environment of the metal center under actual catalytic conditions. rsc.org This information is essential for understanding how the catalyst activates substrates and for identifying the true catalytically active species.
By combining kinetic data with the structural information provided by these in situ methods, researchers can construct detailed mechanistic pictures, leading to more rational catalyst design and process optimization. youtube.comkit.edu
Rational Design of Next-Generation this compound Analogues for Specific Chemical Transformations
Beyond optimizing its own synthesis, this compound serves as a valuable building block. Future research will focus on the rational design of analogues to serve as versatile synthons in complex molecule synthesis. This involves strategic modification of the core structure to introduce new reactivity and functionality.
A key strategy involves leveraging the inherent reactivity of the molecule for further transformations. For example, the exocyclic double bond is a prime site for functionalization. The design of analogues can be guided by computational studies and a deep understanding of structure-activity relationships, similar to approaches used in medicinal chemistry for designing potent bioactive molecules. nih.gov
Examples of rationally designed analogues and their potential applications include:
Introducing Directing Groups: Incorporating chelating groups onto the aromatic ring or the ethylidene moiety could allow for highly selective, metal-catalyzed transformations at other positions of the molecule. This approach is powerful for achieving diastereodivergent synthesis, where different ligands on a metal catalyst can steer a reaction to produce different stereoisomers from the same starting material. acs.org
Varying the Exocyclic Group: Replacing the ethylidene group with other substituted alkylidene or benzylidene groups can tune the electronic properties and steric environment of the double bond. nih.gov This could create a library of analogues with tailored reactivity for specific cycloaddition, cross-coupling, or polymerization reactions.
Modifying the Aromatic Ring: Introducing electron-donating or electron-withdrawing substituents onto the benzene (B151609) ring can alter the reactivity of the entire molecule, including the lactone ring opening and reactions at the exocyclic double bond.
Through such intelligent design, next-generation analogues of this compound can be developed as highly specialized tools for constructing complex molecular architectures.
Q & A
Q. Designing a kinetic study to probe the elimination mechanism in (Z)-3-ethylideneisobenzofuranone formation
- Protocol :
Vary reaction temperature (40–120°C) and monitor progress via in situ FTIR to track carbonyl intermediate consumption.
Use isotopic labeling (e.g., O in the ester group) to distinguish concerted vs. stepwise elimination via mass spectrometry.
Compare activation energies (E) from Arrhenius plots under acidic vs. neutral conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
